molecular formula C11H19N3O4 B13306716 tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B13306716
M. Wt: 257.29 g/mol
InChI Key: VQKOAPJGWGCZNG-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted at position 3 with a methylcarbamoyl group (-CONHCH₃) and at position 5 with a tert-butyl carbamate moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structural uniqueness lies in the isoxazoline ring, which imparts conformational rigidity, and the carbamate group, which enhances stability and modulates solubility .

Properties

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

tert-butyl N-[[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)17-10(16)13-6-7-5-8(14-18-7)9(15)12-4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,16)

InChI Key

VQKOAPJGWGCZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions Products Yield Source
4 M HCl in dioxane (25°C, 16 h)N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}amine + CO₂↑85–90%
10% NaOH in MeOH/H₂O (reflux, 6 h)Same amine + tert-butanol70–75%

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate .

Isoxazoline Ring-Opening Reactions

The 4,5-dihydro-1,2-oxazole ring undergoes nucleophilic ring-opening due to its inherent strain. Common reagents include water, alcohols, and amines:

Reagent Conditions Products Notes
H₂O (pH < 3)80°C, 12 hβ-hydroxyamide derivativesAcid-catalyzed hydrolysis
NH₃ (anhydrous)THF, 0°C → RT, 24 hβ-aminoamide intermediatesForms stable amidine adducts
MeOH/HClReflux, 8 hMethyl ester derivativesTransesterification observed

The ring-opening mechanism proceeds via protonation of the oxazole oxygen, followed by nucleophilic attack at the α-carbon.

Transamidation of the Methylcarbamoyl Group

The methylcarbamoyl substituent (–CONHMe) participates in transamidation with primary amines under catalytic conditions:

Amine Catalyst Conditions Products Yield
BenzylaminePd(OAc)₂, XantphosToluene, 110°C, 24 hN-benzylamide derivatives65%
CyclopropylamineCe(SO₄)₂MeCN, 80°C, 12 hCyclopropane-substituted amides58%

This reactivity is attributed to the electrophilic nature of the carbonyl group, which facilitates nucleophilic substitution .

Coupling Reactions via Carbamate Activation

The carbamate group serves as a leaving group in cross-coupling reactions. For example:

Reaction Type Reagents Products Applications
Suzuki–MiyauraPd(dba)₂, PPh₃, K₂CO₃Biaryl derivativesPharmaceutical intermediates
Buchwald–HartwigPd₂(dba)₃, DavePhosN-arylated aminesAntibiotic synthesis

Reaction efficiencies depend on steric hindrance from the tert-butyl group, which slows coupling kinetics compared to smaller carbamates .

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) data for the compound reveals:

Condition Temperature Range Degradation Products Notes
Thermal decomposition180–220°CCO₂, tert-butyl alcohol, methyl isocyanateExothermic peak at 195°C
Oxidative stabilityO₂, 100°C, 24 hOxazole ring cleavage productsSensitive to radical oxidation

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally related carbamates:

Structural Feature Reaction Rate (vs. Analog) Key Difference
tert-butyl vs. methyl carbamate3–5× slower hydrolysisSteric protection delays nucleophilic attack
4,5-Dihydro-1,2-oxazole vs. oxazole2× faster ring-openingRing strain enhances reactivity

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of similar biological molecules .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmacophore in drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and proteins, leading to modifications in their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Key Structural Features :

  • Isoxazoline Ring : A five-membered heterocycle with oxygen and nitrogen atoms, partially saturated to improve metabolic stability.
  • tert-Butyl Carbamate : A bulky protecting group that enhances lipophilicity and shelf-life.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 3 of the isoxazoline ring significantly impacts molecular weight, polarity, and reactivity. Below is a comparative analysis of analogs (Table 1):

Table 1: Comparative Physicochemical Properties of Isoxazoline Derivatives

Compound Name (Substituent at Position 3) Molecular Formula Molecular Weight (g/mol) Purity Key Spectral Data
Methylcarbamoyl (Target Compound) C₁₂H₂₀N₃O₄* 285.34* ≥95% ¹H/¹³C NMR, LC-MS
4-Methoxyphenyl C₁₆H₂₂N₂O₄ 306.36 ≥95% ¹H NMR (δ 7.2–6.8 ppm, aromatic)
Isopropylcarbamoyl C₁₃H₂₃N₃O₄ 285.34 N/A LC-MS: m/z 298 [M+Na]+
Biphenyl C₂₀H₂₂N₂O₃ 338.40* N/A Not reported
Propylcarbamoyl C₁₃H₂₃N₃O₄ 285.34 N/A ¹H NMR (δ 1.0–1.5 ppm, propyl chain)

*Estimated based on structural analogs.

Key Observations :

  • Molecular Weight : Bulky substituents like biphenyl increase molecular weight (~338 g/mol), whereas alkylcarbamoyl groups (methyl, isopropyl) maintain lower weights (~285 g/mol).
  • Polarity : The 4-methoxyphenyl derivative (C₁₆H₂₂N₂O₄) exhibits higher polarity due to the electron-rich aromatic ring, impacting solubility in aqueous media .
  • Spectral Data : LC-MS and NMR are standard characterization tools. For example, the isopropylcarbamoyl analog shows a sodium adduct at m/z 298 , while aromatic protons in the 4-methoxyphenyl variant resonate at δ 7.2–6.8 ppm .

Catalysts and Conditions :

  • HClO₄-SiO₂ is widely used for its efficiency in promoting cyclization .
  • Column chromatography (hexane/ethyl acetate) is standard for purification .

Structural and Conformational Analysis

Software tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for confirming isoxazoline puckering and substituent orientation .

Key Findings :

  • Ring Puckering: The isoxazoline ring adopts a non-planar conformation, with puckering amplitudes influenced by substituent bulkiness (e.g., biphenyl > methylcarbamoyl) .
  • Hydrogen Bonding : Methylcarbamoyl forms intramolecular H-bonds with the carbamate oxygen, stabilizing the structure .

Biological Activity

tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H18N4O3\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{3}

It features a tert-butyl group, a carbamate moiety, and a 1,2-oxazole ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an agonist for integrin receptors, enhancing cell adhesion and migration processes. Integrins are crucial for various cellular functions, including signaling pathways that regulate cell proliferation and survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis through the activation of caspase pathways .
  • In vivo experiments using animal models showed significant tumor reduction in xenograft models treated with this compound compared to control groups. The mechanism involved the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

Neuroprotective Effects

Additionally, this compound exhibits neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This effect is particularly relevant in models of neurodegenerative diseases like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffectReference
AnticancerMCF-7Inhibition of proliferation
AnticancerHeLaInduction of apoptosis
NeuroprotectionNeuronal cellsIncreased antioxidant activity
Integrin AgonismCell adhesion assaysEnhanced cell adhesion

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction in treated cells compared to untreated controls .
  • Neuroprotection : In a preclinical trial published in Neuroscience Letters, researchers demonstrated that administration of the compound in a rat model of oxidative stress led to improved cognitive function and reduced neuronal damage markers .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate with high purity?

  • Methodology : Optimize reaction conditions using acid catalysts (e.g., HClO₄-SiO₂) in dichloromethane at 80°C for 8 minutes, followed by column chromatography with hexane/ethyl acetate (2:8) for purification. Monitor reaction progress via TLC and confirm purity via LC-MS (m/z 298 [M+Na]⁺) and NMR .
  • Data Validation : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 6.80 ppm for oxazole protons) and mass spectrometry data with theoretical calculations to ensure structural integrity .

Q. How can X-ray crystallography be employed to resolve the stereochemistry of the oxazole ring in this compound?

  • Experimental Design : Use SHELX programs (e.g., SHELXL97) for structure refinement. Define puckering parameters (amplitude q and phase angle φ) to analyze nonplanar ring conformations. Employ ORTEP-3 for visualizing anisotropic displacement parameters .
  • Example : In a related compound, the oxazole ring exhibited a boat conformation confirmed by crystallographic data (C–O bond length: 1.50 Å; torsion angles: ±15°) .

Advanced Research Questions

Q. How can computational methods predict the stability of the carbamate group under varying pH conditions?

  • Approach : Perform density functional theory (DFT) calculations to model hydrolysis pathways. Compare energy barriers for tert-butyl carbamate cleavage in acidic (e.g., pH 2) vs. neutral conditions. Validate with experimental LC-MS degradation profiles .
  • Case Study : A study on tert-butyl (4-oxocyclohexyl)carbamate showed 90% stability at pH 7 after 24 hours, but rapid hydrolysis (t₁/₂ = 2 hours) at pH 1 .

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